(4-Aminobutyl)(propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobutyl)(propyl)amine hydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of both an amino group and a propyl group attached to a butyl chain, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)(propyl)amine hydrochloride typically involves the reductive amination of 4-aminobutanal with propylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
(4-Aminobutyl)(propyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in neurotransmitter modulation and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Aminobutyl)(propyl)amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. It can modulate the activity of these targets, leading to various physiological effects. The compound may also influence metabolic pathways by acting as a precursor for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Aminobutyl)guanidine: Similar in structure but contains a guanidine group instead of a propyl group.
(4-Aminobutyl)methylamine: Contains a methyl group instead of a propyl group.
(4-Aminobutyl)ethylamine: Contains an ethyl group instead of a propyl group.
Uniqueness
(4-Aminobutyl)(propyl)amine hydrochloride is unique due to its specific combination of an amino group and a propyl group attached to a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-propylbutane-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-2-6-9-7-4-3-5-8;/h9H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHDKRRKVIODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.